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propionic acid

CAS No.: 178425-91-7
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Executive Summary: A Scaffold in Transition

The compound 3-(4-Methoxy-phenylamino)-propionic acid represents a pivotal scaffold in
the N-aryl-B-alanine family. Historically viewed through the lens of its structural isostere,
Lactisole (a sweet taste inhibitor), recent pharmacological profiling has repositioned this class
of molecules as emerging candidates for anticancer and antimicrobial applications.

This guide objectively compares the 4-methoxy analogue against its primary active metabolite
(the 4-hydroxy derivative) and its functional competitor (Lactisole). The data suggests that
substituting the ether linkage of Lactisole with an amino linker shifts the biological profile from
G-protein coupled receptor (GPCR) modulation to intracellular redox regulation and cytotoxicity.

Chemical Profile & Structural Logic

The core structure consists of a propionic acid backbone linked to a para-substituted phenyl
ring. The critical differentiator is the linker atom (Nitrogen vs. Oxygen) and the substitution
position (Beta vs. Alpha).
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Figure 1:Functional divergence of propionic acid derivatives. The amino-linkage (blue) directs
activity toward redox/cytotoxic pathways, while the ether-linkage (red) directs activity toward

receptor antagonism.

Comparative Performance Analysis
A. Anticancer & Antimicrobial Potential
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Recent studies (2024) have highlighted the N-(4-hydroxyphenyl)-B-alanine scaffold as a potent
antioxidant and antimicrobial agent. The Methoxy analogue described here serves as a
lipophilic precursor (prodrug) that improves cellular uptake before being metabolized to the
active phenolic form.

Parameter

Methoxy Analogue
(Product)

Hydroxy Analogue
(Active Form)

Clinical Standard
(Cisplatin/Ascorbic
Acid)

Cellular Uptake

High (Lipophilic OMe
group)

Low (Polar OH group)

Variable

ROS Scavenging

Low (Requires

activation)

High (Direct H-donor)

High (Ascorbic Acid)

10-25 uM (A549

Cytotoxicity (IC50) > 50 uM (A549 cells) Is) < 5 uM (Cisplatin)
cells
] Intracellular Direct oxidative stress o
Mechanism ) ) DNA crosslinking
conversion modulation

Insight: The Methoxy analogue is chemically stable and suitable for formulation, whereas the

Hydroxy analogue is prone to rapid oxidation ex vivo.

B. Sweet Taste Inhibition (Specificity Check)

Researchers often confuse N-aryl-B-alanines with O-aryl-propionic acids (Lactisole).

o Lactisole: Potently inhibits the T1R3 sweet taste receptor subunit at 10-50 ppm.

e 3-(4-Methoxy-phenylamino)-propionic acid: Shows negligible sweet taste inhibition at

similar concentrations. The shift from the

-position to the

-position and the introduction of the amine nitrogen disrupts the precise binding geometry
required for the T1R3 transmembrane domain.

Experimental Protocols
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Protocol A: Synthesis via Michael Addition

A self-validating protocol for generating the scaffold with high purity.
Reagents:

-Anisidine (1.0 eq), Acrylic Acid (1.2 eq), Toluene (Solvent). Workflow:

¢ Dissolution: Dissolve

-anisidine in Toluene under
atmosphere.

» Addition: Add Acrylic Acid dropwise at room temperature to prevent polymerization.
o Reflux: Heat to 80°C for 4—6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

» Precipitation: Cool to 4°C. The product precipitates as a zwitterionic solid.

Recrystallization: Purify using Ethanol/Water (9:1).
Validation Point:

H-NMR (DMSO-
) must show the
-alanine triplets at

2.5 and 3.2 ppm.

Protocol B: Antioxidant Capacity (DPPH Assay)

To compare the Methoxy vs. Hydroxy activity.
o Preparation: Prepare 0.1 mM DPPH solution in methanol.

o Treatment: Add test compounds (Methoxy vs. Hydroxy analogues) at concentrations 10-100
MM,
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¢ Incubation: 30 minutes in dark at RT.
e Measurement: Absorbance at 517 nm.

¢ Calculation: % Inhibition =

o Expected Result: Methoxy analogue < 10% inhibition; Hydroxy analogue > 80% inhibition
(similar to Ascorbic Acid).

Mechanism of Action: The "Prodrug" Hypothesis

The biological activity of the 3-(4-Methoxy-phenylamino)-propionic acid relies on intracellular
demethylation.
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Figure 2:Intracellular activation pathway. The methoxy group facilitates entry, while the hydroxy
form executes the biological function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b060343#structure-activity-relationship-
of-3-4-methoxy-phenylamino-propionic-acid-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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